N-acetyl-D-proline N-acetyl-D-proline N-acetyl-D-proline is a pyrrolidinemonocarboxylic acid, a N-acylpyrrolidine and a D-proline derivative.
Brand Name: Vulcanchem
CAS No.: 59785-68-1
VCID: VC21538898
InChI: InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1
SMILES: CC(=O)N1CCCC1C(=O)O
Molecular Formula: C7H11NO3
Molecular Weight: 157,17 g/mole

N-acetyl-D-proline

CAS No.: 59785-68-1

Cat. No.: VC21538898

Molecular Formula: C7H11NO3

Molecular Weight: 157,17 g/mole

* For research use only. Not for human or veterinary use.

N-acetyl-D-proline - 59785-68-1

CAS No. 59785-68-1
Molecular Formula C7H11NO3
Molecular Weight 157,17 g/mole
IUPAC Name (2R)-1-acetylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1
Standard InChI Key GNMSLDIYJOSUSW-ZCFIWIBFSA-N
Isomeric SMILES CC(=O)N1CCC[C@@H]1C(=O)O
SMILES CC(=O)N1CCCC1C(=O)O
Canonical SMILES CC(=O)N1CCCC1C(=O)O

Chemical Identity and Structure

N-acetyl-D-proline, with the IUPAC name (2R)-1-acetylpyrrolidine-2-carboxylic acid, belongs to the class of organic compounds known as N-acyl-alpha amino acids. It is characterized by an acetyl group attached to the nitrogen atom of D-proline, creating a modified amino acid structure with distinctive properties . This compound has a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.1671 g/mol (average) or 157.073893223 g/mol (monoisotopic) .

The structural configuration of N-acetyl-D-proline features a five-membered pyrrolidine ring characteristic of proline, with the carboxylic acid group and the acetylated nitrogen in specific orientations. The 'D' designation indicates the specific stereochemistry at the alpha carbon atom, which is opposite to the naturally abundant L-form found in most proteins .

Molecular Identifiers

N-acetyl-D-proline can be identified through various systematic chemical identifiers that allow for precise recognition in chemical databases and literature:

Identifier TypeValue
CAS Number59785-68-1
YMDB IDYMDB00833
InChI KeyGNMSLDIYJOSUSW-ZCFIWIBFSA-N
SMILES NotationCC(=O)N1CCC[C@@H]1C(O)=O
Alternative NamesAC-D-PRO-OH, 1-ACETYL-D-PROLINE

Table 1: Chemical identifiers for N-acetyl-D-proline

Chemical Classification and Properties

The chemical taxonomy of N-acetyl-D-proline places it within a specific hierarchy of organic compounds, providing context for understanding its properties and potential behavior in various systems.

Taxonomic Classification

N-acetyl-D-proline fits within the following chemical classification hierarchy:

Classification LevelCategory
KingdomOrganic compounds
Super ClassOrganic acids and derivatives
ClassCarboxylic acids and derivatives
Sub ClassAmino acids, peptides, and analogues
Direct ParentN-acyl-alpha amino acids
Molecular FrameworkAliphatic heteromonocyclic compounds

Table 2: Chemical taxonomy of N-acetyl-D-proline

Physical and Chemical Properties

N-acetyl-D-proline possesses several important physicochemical properties that influence its behavior in biological systems and chemical reactions:

PropertyCharacteristic
Physical State at Room TemperatureSolid (presumed)
ChargeNeutral
AcidityExtremely weak basic (essentially neutral)
Molecular Weight157.1671 g/mol (average)
Water SolubilityLikely soluble due to carboxylic acid group
StereochemistryR configuration at the alpha carbon

Table 3: Physical and chemical properties of N-acetyl-D-proline

Biological Significance

Occurrence in Nature

N-acetyl-D-proline has been identified as a potential unique metabolite in Saccharomyces cerevisiae (baker's yeast), suggesting it may play specific roles in yeast metabolism . The presence of the D-isomer is particularly noteworthy, as most naturally occurring amino acids in biological systems exist predominantly in the L-configuration.

The identification of N-acetyl-D-proline in yeast metabolism raises interesting questions about its biosynthetic pathways and potential functional roles. While the specific biological functions remain to be fully elucidated, its presence suggests it could be involved in specialized metabolic processes specific to yeast cells.

Comparison to Other Proline Derivatives

The acetylation of proline creates significant changes in the chemical behavior of the amino acid. While regular proline serves as a critical component in protein structure, particularly in creating bends and kinks in protein chains, the acetylated form exhibits altered reactivity due to the modified nitrogen. The comparison between N-acetyl-D-proline and other proline derivatives provides insights into how structural modifications affect biological function.

Research Findings on Chemical Reactivity

Radical Formation and Reactivity

Upon electron attachment, N-acetyl-proline forms two distinct radical species:

  • Carboxyl radical (RAD1): Forms when an electron attaches to the carboxyl group, causing it to lose its planarity .

  • Peptide radical (RAD2): Forms when an electron localizes on the peptide bond .

Research has established that these radical species demonstrate different stability profiles, with the carboxyl adduct being substantially more stable than the peptide bond adduct. Density Functional Theory (DFT) calculations have estimated the activation barrier to N-Cα cleavage at approximately 3.7 kcal/mol for the amide electron adducts and 23 kcal/mol for the carboxyl adducts . This difference in activation energy aligns with experimental observations showing that the peptide bond electron adduct radical reacts much more rapidly than the carboxyl group electron adduct radical.

Radical TypeFormation SiteStabilityActivation Barrier to N-Cα Cleavage
RAD1 (Carboxyl)Carboxyl groupHigher~23 kcal/mol
RAD2 (Peptide)Peptide bondLower~3.7 kcal/mol

Table 4: Comparison of radical species formed from N-acetyl-proline upon electron attachment

Reaction Mechanisms

The mechanism of electron-induced N-acetyl-proline degradation involves several steps:

  • Initial electron attachment to either the carboxyl group or peptide bond

  • For carboxyl adducts (RAD1), a barrier-free intramolecular proton transfer occurs between the protonated pyrrolidine nitrogen and carbonyl oxygen of the carboxyl group

  • For peptide adducts (RAD2), no such proton transfer is possible, contributing to its lower stability

  • Both adducts eventually undergo fragmentation of the peptide bond between the nitrogen and the alpha carbon, though with different kinetics

This understanding of the reaction pathways provides valuable insights into the behavior of proline-containing peptides under conditions that generate free electrons, such as radiation exposure.

Structural Significance in Peptides and Proteins

Unique Properties of Proline Derivatives

The cyclic structure of proline and its derivatives, including N-acetyl-D-proline, creates unique conformational constraints that influence protein folding and stability. Research has demonstrated that proline's ring structure prevents complete cleavage of protein chains upon electron attachment, which is "likely instrumental in maintaining the integrity of biological structures" such as cartilage .

N-acetyl-D-proline serves as an important model compound for understanding how proline residues behave in the context of peptide bonds, especially regarding their response to various chemical and physical stressors such as radiation.

Conformational Analysis

Studies investigating the conformational properties of N-acetyl-proline have identified various possible conformers, differing in pyrrolidine ring shape as well as in acetyl and carboxyl group orientations . These conformational variations have significant implications for understanding how proline residues influence the three-dimensional structure of proteins.

In protonated forms, N-acetyl-proline can exist in various conformer forms, with the most stable in terms of free energy being one of the endo-type conformations . This conformational preference provides insights into how proline derivatives might behave in different chemical environments.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator